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Compound of Interest

Compound Name: Isomaltotetraose

Cat. No.: B8197387 Get Quote

Spectroscopic Data of Isomaltotetraose: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

isomaltotetraose, a key oligosaccharide in various biological and pharmaceutical contexts.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering valuable data for identification, characterization,

and quality control.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for

isomaltotetraose. It is important to note that a complete, experimentally verified dataset for

isomaltotetraose is not readily available in a single, peer-reviewed source. Therefore, some of

the NMR and IR data presented below are estimations based on the spectral data of its

constituent monomer (glucose) and dimer (isomaltose), as well as its isomer (maltotetraose).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally determined ¹H and ¹³C NMR chemical shifts for isomaltotetraose are

not available in the cited search results. The data presented here are estimations based on the
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known chemical shifts of isomaltose, the repeating disaccharide unit of isomaltotetraose. The

numbering of protons and carbons corresponds to standard glucose residue nomenclature.

Table 1: Estimated ¹H NMR Chemical Shifts for Isomaltotetraose in D₂O

Proton Estimated Chemical Shift (ppm)

H-1 (reducing end, α) ~5.22

H-1 (reducing end, β) ~4.65

H-1 (non-reducing end & internal) ~4.95

H-2 - H-6 ~3.20 - 4.00

Table 2: Estimated ¹³C NMR Chemical Shifts for Isomaltotetraose in D₂O

Carbon Estimated Chemical Shift (ppm)

C-1 (reducing end, α) ~92.5

C-1 (reducing end, β) ~96.4

C-1 (non-reducing end & internal) ~98.3

C-2 ~72.0 - 74.0

C-3 ~73.0 - 75.0

C-4 ~70.0 - 71.0

C-5 ~72.0 - 74.0

C-6 (unsubstituted) ~61.5

C-6 (substituted) ~66.5

Infrared (IR) Spectroscopy
A specific IR spectrum for isomaltotetraose is not available in the provided search results. The

characteristic absorption bands listed below are based on the known spectral features of

carbohydrates, particularly glucose and its oligomers.[1][2]
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Table 3: Characteristic Infrared Absorption Bands for Isomaltotetraose

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3300 (broad) O-H stretch Hydroxyl groups

~2900 C-H stretch CH, CH₂

~1640 O-H bend Adsorbed water

~1450, 1350 C-H bend CH, CH₂

~1150 - 1000 C-O, C-C stretch
Glycosidic linkage, pyranose

ring

Below 900 "Fingerprint" region
Anomeric region, ring

vibrations

Mass Spectrometry (MS)
Mass spectrometry data provides valuable information on the molecular weight and

fragmentation pattern of isomaltotetraose.

Table 4: Mass Spectrometry Data for Isomaltotetraose

Parameter Value Ion Type

Molecular Weight (C₂₄H₄₂O₂₁) 666.22 g/mol -

[M+Na]⁺ 689.21 m/z Sodiated molecule

[M+H]⁺ 667.23 m/z Protonated molecule

Diagnostic MS/MS fragment

ion
575 m/z Unique fragment[3]

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of isomaltotetraose,

synthesized from general protocols for oligosaccharide analysis.
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NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of isomaltotetraose for structural elucidation.

Materials:

Isomaltotetraose sample

Deuterium oxide (D₂O, 99.9%)

NMR tubes (5 mm)

Internal standard (e.g., DSS or TSP)

Instrumentation:

High-resolution NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

Procedure:

Sample Preparation: Dissolve 5-10 mg of isomaltotetraose in 0.5 mL of D₂O. Add a small

amount of internal standard for chemical shift referencing.

Instrument Setup:

Tune and match the probe for ¹H and ¹³C frequencies.

Lock the spectrometer on the deuterium signal of D₂O.

Shim the magnetic field to achieve optimal resolution.

¹H NMR Acquisition:

Acquire a 1D ¹H spectrum with water suppression (e.g., presaturation).

Typical parameters: spectral width of 10-15 ppm, 32-64 scans, relaxation delay of 2-5 s.

¹³C NMR Acquisition:
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Acquire a 1D ¹³C spectrum with proton decoupling.

Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of

2-5 s.

2D NMR Acquisition (for detailed assignment):

Acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond

correlation), and HMBC (¹H-¹³C long-range correlation) to assign all proton and carbon

signals unambiguously.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

FIDs.

Reference the spectra to the internal standard.

Integrate the signals in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy Protocol
Objective: To obtain the infrared spectrum of isomaltotetraose to identify its functional groups.

Materials:

Isomaltotetraose sample (lyophilized)

Potassium bromide (KBr, spectroscopy grade)

Agate mortar and pestle

Pellet press

Instrumentation:

Fourier-Transform Infrared (FTIR) spectrometer with a DTGS or MCT detector.

Procedure:
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Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of lyophilized isomaltotetraose with 100-200 mg of dry KBr in

an agate mortar.

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

Instrument Setup:

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and

CO₂ interference.

Collect a background spectrum of the empty sample compartment.

Spectrum Acquisition:

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing:

The software automatically subtracts the background spectrum from the sample spectrum.

Perform baseline correction if necessary.

Identify and label the major absorption bands.

Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern of isomaltotetraose
using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials:

Isomaltotetraose sample
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Methanol or acetonitrile (LC-MS grade)

Water (LC-MS grade)

Formic acid or sodium acetate (for enhancing ionization)

Instrumentation:

A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF,

Orbitrap, or Ion Trap).

Procedure:

Sample Preparation:

Dissolve a small amount of isomaltotetraose in a water/methanol or water/acetonitrile

mixture (e.g., 50:50 v/v) to a final concentration of 1-10 µM.

To promote the formation of specific adducts, a low concentration of an additive can be

included, such as 0.1% formic acid for [M+H]⁺ ions or 1 mM sodium acetate for [M+Na]⁺

ions.

Instrument Setup and Calibration:

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass

accuracy.

Set the ESI source parameters: spray voltage (e.g., 3-5 kV), capillary temperature (e.g.,

250-350 °C), and nebulizing gas flow rate.

Data Acquisition (Full Scan MS):

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-1000).

Data Acquisition (Tandem MS/MS):
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Select the precursor ion of interest (e.g., [M+Na]⁺ at m/z 689.21) in the first mass

analyzer.

Fragment the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).

Acquire the product ion spectrum in the second mass analyzer.

Data Analysis:

Process the raw data to identify the m/z values of the molecular ions and their adducts.

Analyze the MS/MS spectra to identify characteristic fragment ions and deduce structural

information.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the structural analysis of

oligosaccharides like isomaltotetraose using Liquid Chromatography-Mass Spectrometry (LC-

MS).

Sample Preparation LC Separation Mass Spectrometry Data Analysis

Isomaltotetraose Sample Dissolution in
Mobile Phase

HPLC/UPLC
(e.g., HILIC)

Electrospray
Ionization (ESI)

MS1 Full Scan
(Determine [M+H]⁺, [M+Na]⁺)

Precursor Ion
Selection

Collision-Induced
Dissociation (CID)

MS2 Product Ion Scan
(Fragmentation Pattern)

Data Processing & 
Peak Identification Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for LC-MS based analysis of isomaltotetraose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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